

# Application Notes and Protocols for the Preparation of (R)-Phanephos-Ruthenium Catalysts

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## Compound of Interest

Compound Name: (R)-Phanephos

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These notes provide detailed protocols for the synthesis of **(R)-Phanephos**-ruthenium catalysts, which are highly effective precursors for asymmetric hydrogenation reactions. The procedures outlined below are based on established methods for the preparation of similar ruthenium diphosphine complexes and specific examples found in the literature for Phanephos-based catalysts.

## Introduction

**(R)-Phanephos** is a chiral C<sub>2</sub>-symmetric diphosphine ligand known for its application in asymmetric catalysis. When coordinated to a ruthenium center, it forms catalysts capable of inducing high enantioselectivity in the hydrogenation of various substrates, such as  $\beta$ -ketoesters. This document details the preparation of two common types of **(R)-Phanephos**-ruthenium catalyst precursors: a bis(trifluoroacetate) complex and a dichloro complex.

## Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of **(R)-Phanephos**-ruthenium catalysts. Please note that yields and spectroscopic data can vary based on the specific reaction conditions and the purity of the starting materials.

Catalyst Precursor	Formula	Typical Yield (%)	<sup>31</sup> P NMR (δ, ppm)	Key Reactants
[Ru((R)-Phanephos)(OCOCF <sub>3</sub> ) <sub>2</sub> ]	C <sub>44</sub> H <sub>34</sub> F <sub>6</sub> O <sub>4</sub> P <sub>2</sub> Ru	85-95	~46.7 (in CD <sub>3</sub> OD)	Ru(COD)(2-methylallyl) <sub>2</sub> , (R)-Phanephos, Trifluoroacetic acid
[RuCl <sub>2</sub> ((R)-Phanephos)(dmf) <sub>2</sub> ]	C <sub>48</sub> H <sub>48</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> P <sub>2</sub> Ru	80-90	Not widely reported	[Ru(benzene)Cl <sub>2</sub> ] <sub>2</sub> , (R)-Phanephos, DMF

## Experimental Protocols

### Protocol 1: Synthesis of [Ru((R)-Phanephos)(OCOCF<sub>3</sub>)<sub>2</sub>]

This protocol describes the preparation of the well-defined bis(trifluoroacetate) ruthenium(II)-Phanephos complex.

Materials:

- (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane ((R)-Phanephos)
- Bis(cycloocta-1,5-diene)ruthenium(II), Ru(COD)(2-methylallyl)<sub>2</sub>
- Trifluoroacetic acid (TFA)
- Anhydrous, deoxygenated methanol (MeOH)
- Anhydrous, deoxygenated diethyl ether (Et<sub>2</sub>O)
- Schlenk flask and line
- Magnetic stirrer and stir bar
- Syringes and needles

- Cannula for filtration

Procedure:

- Under an inert atmosphere (argon or nitrogen), add **(R)-Phanephos** (1.05 eq) to a Schlenk flask.
- Add anhydrous, deoxygenated methanol to dissolve the ligand.
- In a separate Schlenk flask, dissolve Ru(COD)(2-methylallyl)<sub>2</sub> (1.0 eq) in anhydrous, deoxygenated methanol.
- Slowly add the Ru(COD)(2-methylallyl)<sub>2</sub> solution to the **(R)-Phanephos** solution with vigorous stirring.
- To this mixture, add trifluoroacetic acid (2.1 eq) dropwise via syringe.
- Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically change color, indicating complex formation.
- Monitor the reaction by <sup>31</sup>P NMR spectroscopy until the signal corresponding to the starting Phanephos has disappeared and a new singlet around δ 46.7 ppm appears.
- Reduce the volume of the solvent under vacuum.
- Add anhydrous, deoxygenated diethyl ether to precipitate the product.
- Isolate the solid product by cannula filtration, wash with diethyl ether, and dry under high vacuum.
- Store the resulting solid under an inert atmosphere.

Protocol 2: In Situ Preparation of [RuCl<sub>2</sub>((**R**)-Phanephos)(dmf)<sub>2</sub>]

This protocol describes a convenient in situ preparation of a dichloro-ruthenium(II)-Phanephos complex, which can be directly used for catalysis.<sup>[1]</sup>

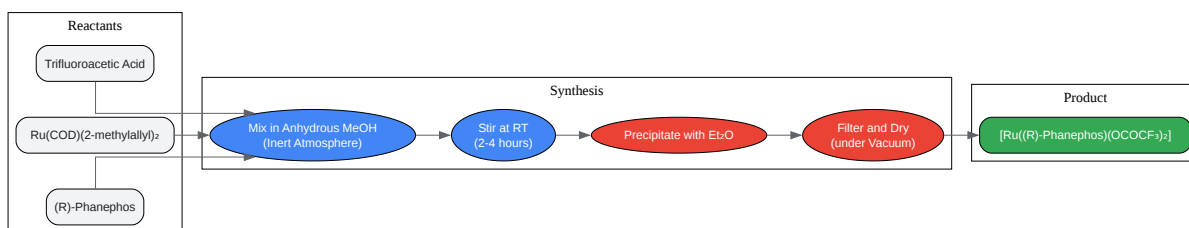
Materials:

- (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane (**(R)-Phanephos**)
- Dichloro(benzene)ruthenium(II) dimer,  $[\text{Ru}(\text{benzene})\text{Cl}_2]_2$
- Anhydrous N,N-dimethylformamide (DMF)
- Schlenk flask and line
- Magnetic stirrer and stir bar

#### Procedure:

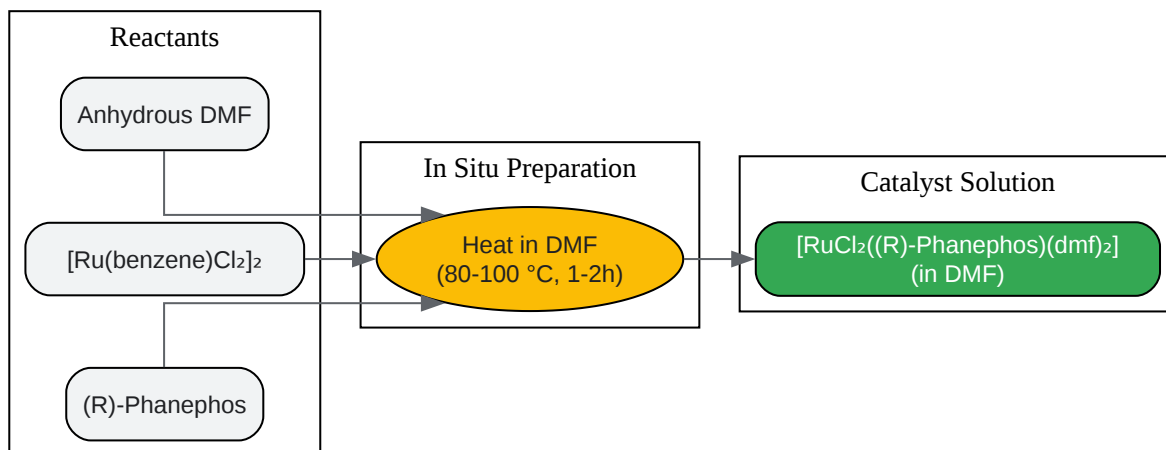
- To a Schlenk flask under an inert atmosphere, add the dichloro(benzene)ruthenium(II) dimer (1.0 eq) and **(R)-Phanephos** (2.1 eq).
- Add anhydrous DMF as the solvent.
- Heat the mixture with stirring. A typical temperature is around 80-100 °C.
- The reaction is generally complete within 1-2 hours, often indicated by a color change of the solution.
- The resulting solution containing the active catalyst can be cooled to the desired reaction temperature and used directly for the asymmetric hydrogenation of the substrate.

## Mandatory Visualization



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Caption: Workflow for the synthesis of  $[\text{Ru}((\text{R})\text{-Phanephos})(\text{OCOCF}_3)_2]$ .



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Caption: Workflow for the in situ preparation of the **(R)-Phanephos**-ruthenium catalyst.

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## References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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